molecular formula C16H12N4O B2647923 1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile CAS No. 1024154-10-6

1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile

Cat. No.: B2647923
CAS No.: 1024154-10-6
M. Wt: 276.299
InChI Key: WWMBIWRCWCFBGH-UHFFFAOYSA-N
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Description

Fenvalerate is a widely used pyrethroid insecticide in agriculture, forestry, horticulture, and public health . Its IUPAC name is cyano (3-phenoxyphenyl)methyl 4-chloro-α- (1-methylethyl)benzeneacetate . It has a molecular weight of 419.900 .


Molecular Structure Analysis

The molecular structure of Fenvalerate is available as a 2D Mol file . It’s a complex molecule with multiple functional groups .

Scientific Research Applications

Catalytic Applications

1-Methyl-4-(3-phenoxyphenyl)-1,2,3-triazole-5-carbonitrile and related triazole compounds have been explored for their potential in catalysis, particularly in the context of transfer hydrogenation and oxidation reactions. Studies have demonstrated that triazole-based ligands can activate catalysts for efficient transfer hydrogenation of carbonyl compounds and oxidation of alcohols. These reactions are pivotal in synthetic chemistry, offering pathways to various organic compounds with significant potential applications in pharmaceuticals, agrochemicals, and materials science (Saleem et al., 2014).

Antimicrobial and Antiviral Properties

Triazole derivatives, including those structurally similar to this compound, have shown broad-spectrum antiviral and antimicrobial activities. Specific compounds have been effective against a variety of human rhinovirus (HRV) serotypes, enteroviruses, and other pathogens, highlighting their potential as leads for the development of new antiviral agents with broad-spectrum capabilities (Cutrì et al., 2002). Moreover, novel triazole derivatives have been synthesized and shown to exhibit significant antimicrobial activities, suggesting their utility in combating bacterial infections (Al‐Azmi & Mahmoud, 2020).

Synthesis of Functionalized Compounds

The versatility of 1,2,3-triazole compounds extends to their use in synthesizing highly functionalized molecules. For instance, phenylselanyl-1H-1,2,3-triazole-4-carbonitriles have been synthesized and utilized as precursors for producing tetrazoles, a class of compounds with a variety of potential applications ranging from pharmaceuticals to materials science. These synthetic pathways highlight the utility of triazole derivatives in constructing complex molecules that could have wide-ranging applications (Savegnago et al., 2016).

Corrosion Inhibition

In addition to their biological activities, triazole derivatives have been investigated for their potential as corrosion inhibitors, which are crucial for protecting metals and alloys in industrial applications. Pyranopyrazole derivatives, which share functional similarities with triazoles, have demonstrated excellent corrosion inhibition efficiency for mild steel in acidic environments. This property makes them suitable candidates for inclusion in formulations designed to extend the lifespan of metal components in harsh chemical conditions (Yadav et al., 2016).

Properties

IUPAC Name

3-methyl-5-(3-phenoxyphenyl)triazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O/c1-20-15(11-17)16(18-19-20)12-6-5-9-14(10-12)21-13-7-3-2-4-8-13/h2-10H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWMBIWRCWCFBGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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